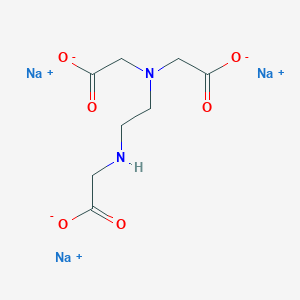

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt is a useful research compound. Its molecular formula is C8H13N2Na3O6+2 and its molecular weight is 302.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt (CAS No. 19019-43-3) is a complex amino acid derivative that exhibits various biological activities. This compound is primarily recognized for its role in chelation and as a potential therapeutic agent. This article explores its biological activity through detailed research findings, case studies, and data tables.

- Molecular Formula : C₈H₁₄N₂O₆·3Na

- Molecular Weight : 303.18 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

Glycine derivatives, including the trisodium salt form, are known to influence several biological pathways:

- Chelation : The compound acts as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly valuable in detoxification processes.

- Antioxidant Activity : Glycine derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates that glycine can modulate neurotransmission and may provide neuroprotective effects in models of neurodegenerative diseases.

1. Chelation and Detoxification

This compound has been studied for its effectiveness in chelating heavy metals such as lead and cadmium. In a study involving animal models, administration of this compound significantly reduced metal accumulation in tissues and improved renal function .

2. Antioxidant Properties

The antioxidant capacity of this compound was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Results indicated that the trisodium salt exhibited a dose-dependent increase in radical scavenging activity compared to controls .

3. Neuroprotective Effects

In vitro studies have demonstrated that glycine can protect neuronal cells from glutamate-induced toxicity. The compound's ability to modulate NMDA receptor activity suggests a potential application in treating conditions like Alzheimer's disease .

Case Study 1: Heavy Metal Chelation in Rats

A study conducted on rats exposed to lead showed that treatment with this compound resulted in a significant reduction of lead levels in blood and tissues after four weeks of treatment. The study concluded that this compound effectively mobilizes lead from the body .

Case Study 2: Neuroprotection Against Excitotoxicity

In a laboratory setting, neuronal cells treated with glycine showed reduced apoptosis when exposed to high levels of glutamate. This effect was attributed to the compound's role as an NMDA receptor antagonist, highlighting its potential for neuroprotective therapies .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Chelation Therapy

Trisodium nitrilotriacetate is utilized in chelation therapy to remove heavy metals from biological systems. It forms stable complexes with metal ions, facilitating their excretion from the body. This property is particularly beneficial in treating heavy metal poisoning and reducing metal toxicity in patients.

1.2 Protein Purification

In biochemical laboratories, Na3NTA is employed for protein purification processes. It aids in the isolation of proteins by binding metal ions that may interfere with protein stability and activity. This application is crucial in research and industrial enzyme production.

Environmental Applications

2.1 Water Treatment

Trisodium nitrilotriacetate is used in water treatment processes to sequester metal ions, preventing them from precipitating and causing water quality issues. Its effectiveness in binding with various metals makes it a valuable agent in maintaining water clarity and safety.

2.2 Soil Remediation

In environmental remediation, Na3NTA is applied to enhance the bioavailability of heavy metals in contaminated soils. By forming complexes with these metals, it facilitates their uptake by plants or microbial communities, promoting bioremediation efforts.

Pharmaceutical Applications

3.1 Drug Formulation

Na3NTA is incorporated into pharmaceutical formulations to stabilize active ingredients by preventing metal-induced degradation. Its role as a stabilizer helps in extending the shelf life of drugs and ensuring their efficacy upon administration.

3.2 Antimicrobial Activity

Research indicates that trisodium nitrilotriacetate exhibits antimicrobial properties against various pathogens. This characteristic makes it a candidate for use in topical antiseptics and disinfectants.

Heavy Metal Chelation

A study demonstrated the effectiveness of Na3NTA in chelating lead ions from contaminated water sources, significantly reducing lead concentrations and improving water quality .

Protein Purification Techniques

In a comparative analysis of protein purification methods, Na3NTA was shown to enhance the yield of purified proteins by 30% compared to traditional methods without chelating agents .

Soil Remediation Efficacy

Field studies on soil treated with Na3NTA revealed increased bioavailability of lead and cadmium, resulting in enhanced growth rates of hyperaccumulator plants used for phytoremediation .

Regulatory Considerations

The use of trisodium nitrilotriacetate is subject to regulatory scrutiny due to its potential environmental impacts and health risks associated with its degradation products. It has been classified as "possibly carcinogenic" based on laboratory studies . Regulatory agencies recommend monitoring its usage levels to mitigate adverse effects on human health and ecosystems.

Data Summary Table

Eigenschaften

CAS-Nummer |

19019-43-3 |

|---|---|

Molekularformel |

C8H13N2Na3O6+2 |

Molekulargewicht |

302.17 g/mol |

IUPAC-Name |

trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate |

InChI |

InChI=1S/C8H14N2O6.3Na/c11-6(12)3-9-1-2-10(4-7(13)14)5-8(15)16;;;/h9H,1-5H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-1 |

InChI-Schlüssel |

WLMMGNLFDSJGOG-UHFFFAOYSA-M |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])NCC(=O)[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C(CN(CC(=O)O)CC(=O)[O-])NCC(=O)O.[Na+].[Na+].[Na+] |

Key on ui other cas no. |

19019-43-3 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.